Product packaging for 2-Methoxy-5-(prop-2-YN-1-YL)pyridine(Cat. No.:)

2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Cat. No.: B12282742
M. Wt: 147.17 g/mol
InChI Key: XUYUFAHMCCCPRY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-yn-1-yl)pyridine ( 1260672-53-4) is a chemical compound for research and development purposes. It features a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . The compound's structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a propargyl (prop-2-yn-1-yl) group at the 5-position. The propargyl functional group makes this compound a potential versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed coupling reactions such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Researchers value this compound for its use in creating more complex molecular architectures. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B12282742 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methoxy-5-prop-2-ynylpyridine

InChI

InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)10-7-8/h1,5-7H,4H2,2H3

InChI Key

XUYUFAHMCCCPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CC#C

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5 Prop 2 Yn 1 Yl Pyridine and Analogous Structures

Strategies for Constructing Pyridine-Alkyne Frameworks

The creation of the core pyridine-alkyne structure can be achieved through several primary methodologies, each offering distinct advantages in terms of substrate scope and regioselectivity.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orglibretexts.org In the context of synthesizing alkynyl pyridines, a halo-substituted pyridine (B92270) is coupled with a suitable alkyne. For the specific synthesis of a 2-methoxy-5-alkynyl pyridine, a 5-halo-2-methoxypyridine would be a key precursor.

The reaction has a broad functional group tolerance, allowing for the presence of various substituents on both the pyridine ring and the alkyne. libretexts.orgchemicalforums.com For instance, groups such as alkyl, alkoxy, cyano, nitro, and aryl ketones are generally well-tolerated. chemicalforums.com The choice of palladium catalyst and ligands can be crucial for the success of the reaction, with complexes of palladium with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) being common. acs.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. acs.org

Recent advancements have focused on developing more efficient and air-stable palladium precatalysts to facilitate these couplings under milder conditions, such as room temperature. acs.org Pyridines and pyrimidines themselves have been utilized as ligands for palladium in Sonogashira couplings, demonstrating good complexation properties. wikipedia.org

Annulation and cyclization reactions provide a direct route to the pyridine ring itself, incorporating the alkyne functionality during the ring-forming process. These methods often involve the reaction of smaller, acyclic precursors.

One common approach is the [2+2+2] cycloaddition of alkynes and nitriles, mediated by a metal catalyst such as cobalt or ruthenium. acs.orgbaranlab.org This method can be highly effective for constructing substituted pyridines. However, when using unsymmetrical alkynes, mixtures of regioisomers can be a challenge. baranlab.org To control regioselectivity, diynes can be reacted with nitriles. baranlab.org

Another strategy involves the condensation of enamines with alkynes. For example, a one-pot synthesis of polysubstituted pyridinium (B92312) salts has been achieved through the annulation of enamines with alkynes, synergistically catalyzed by Ag₂CO₃/HNTf₂. nih.gov This process proceeds via a selective 6-endo-dig cyclization. nih.gov

Tandem annulation reactions of 1,3-enynes with various nitrogen sources have also emerged as a powerful tool for synthesizing functionalized pyridines. beilstein-journals.org For instance, Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides can yield substituted pyridines. beilstein-journals.org Furthermore, rhodium-catalyzed C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes provides a pathway to highly substituted pyridine derivatives. organic-chemistry.orgnih.gov This can be performed as a one-pot C-H alkenylation/electrocyclization/aromatization sequence. organic-chemistry.orgnih.gov

A variety of other cyclization strategies exist, including:

The reaction of allyl amines and alkynes, which proceeds through a copper(II)-promoted dehydrogenation followed by a rhodium(III)-catalyzed N-annulation. rsc.orgrsc.orgresearchgate.net

Base-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source. nih.gov

Tandem cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one precursors with alkynes. nih.gov

While the direct attachment of an alkynyl group to the nitrogen atom of a pyridine ring (N-alkynylation) leads to the formation of N-alkynylpyridinium salts, this is a distinct process from the synthesis of C-alkynylated pyridines like 2-methoxy-5-(prop-2-yn-1-yl)pyridine. acs.org These N-alkynylpyridinium salts are highly electrophilic and can serve as precursors for various other nitrogen-containing polycyclic compounds. acs.org

N-propargylation, the introduction of a propargyl group (a three-carbon chain with a terminal alkyne) onto the nitrogen atom, also results in pyridinium salts. researchgate.net These N-alkylated pyridinium salts can then undergo further reactions. For example, a novel asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles has been reported, affording dihydropyridine (B1217469) products with high regiochemical and stereochemical control. nih.govacs.org Palladium-catalyzed methods have also been developed to transfer N-allyl groups to the pyridine periphery, proceeding through N-allyl pyridinium salt intermediates. nih.gov

Precursor Design and Functional Group Compatibility in Pyridine-Alkyne Synthesis

The successful synthesis of complex molecules like this compound heavily relies on careful precursor design and consideration of functional group compatibility. The choice of starting materials and the sequence of reactions are critical to avoid unwanted side reactions and to ensure the desired regiochemistry.

In the context of metal-catalyzed cross-coupling reactions like the Sonogashira coupling, the stability of the functional groups on both the halo-pyridine and the alkyne under the reaction conditions is paramount. While the Sonogashira reaction is known for its broad functional group tolerance, certain groups may require protection. libretexts.orgwikipedia.org For example, highly acidic protons, such as those in terminal alkynes or alcohols, are typically protected to prevent interference with the basic reaction conditions or the organometallic intermediates. wikipedia.orgcureffi.org Silyl groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), are commonly used to protect terminal alkynes. wikipedia.orgcureffi.org

For syntheses involving the construction of the pyridine ring, the precursors must contain the necessary functionalities arranged in a way that facilitates the desired cyclization. For example, in the synthesis of pyridines from α,β-unsaturated imines and alkynes, the imine precursor must be designed to allow for C-H activation at the appropriate position. nih.gov The use of directing groups can be a key strategy to achieve the desired regioselectivity in such C-H functionalization reactions.

Protecting groups can also be crucial in multi-step syntheses to mask reactive sites on the pyridine ring itself. For instance, the pyridine nitrogen can be protected as an N-oxide or by complexation with a borane (B79455) to prevent its interference in certain reactions. researchgate.net

The table below summarizes some common precursors used in the synthesis of functionalized pyridines.

Precursor TypeSynthetic MethodTarget Structure ElementReference(s)
Halo-pyridinesSonogashira CouplingPyridine Core wikipedia.org
Terminal AlkynesSonogashira CouplingAlkyne Side Chain libretexts.org
Allyl Amines and AlkynesAnnulationPyridine Ring rsc.orgrsc.org
Enamines and AlkynesAnnulationPyridinium Salt nih.gov
1,3-Enynes and AzidesAnnulationPyridine Ring beilstein-journals.org
α,β-Unsaturated KetoximesAnnulationPyridine Ring organic-chemistry.orgnih.gov
Pyridine N-OxidesAlkynylation2-Substituted Pyridine acs.org
2,5-Dibromopyridine (B19318)Nucleophilic Substitution2-Methoxy-5-bromopyridine chemicalbook.com

Regioselective Synthesis of this compound Scaffolds

Achieving the specific substitution pattern of this compound requires careful control of regioselectivity at each synthetic step.

The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring is a key transformation. One of the most direct methods is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 2-position with sodium methoxide (B1231860). chemicalbook.comnih.gov For example, 2,5-dibromopyridine can be selectively monomethoxylated at the 2-position by reacting it with sodium methoxide in methanol. chemicalbook.com The 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the 3- or 4-positions, especially when the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.

Alternatively, the methoxy group can be incorporated during the construction of the pyridine ring. For example, certain cyclization reactions can be designed to yield 2-methoxypyridine (B126380) derivatives directly. One such method involves the reaction of chalcone (B49325) derivatives with malononitrile (B47326) in the presence of sodium methoxide, which can lead to the formation of 2-methoxy-3-cyanopyridines or 2-methoxypyridines, depending on the substituents. rsc.orgresearchgate.netrsc.org

Another approach involves the functionalization of pyridine N-oxides. Addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines after a rearrangement step. organic-chemistry.org While not a direct methoxylation, this highlights the utility of N-oxides in activating the 2-position for functionalization.

The table below outlines some specific methods for introducing a methoxy group at the 2-position of a pyridine ring.

Starting MaterialReagent(s)ProductReference(s)
2,5-DibromopyridineSodium Methoxide, Methanol2-Methoxy-5-bromopyridine chemicalbook.com
2,6-Dibromo-3-aminopyridineSodium Methoxide, 1,4-Dioxane6-Bromo-2-methoxy-3-aminopyridine nih.gov
Chalcone DerivativesMalononitrile, Sodium Methoxide, Methanol2-Methoxy-3-cyanopyridine or 2-Methoxypyridine rsc.orgresearchgate.netrsc.org

Once the 2-methoxy-5-halopyridine scaffold is in hand, a subsequent Sonogashira coupling with propargyl alcohol or a protected equivalent would be a logical final step to install the prop-2-yn-1-yl group at the 5-position, thus completing the synthesis of this compound.

Methodologies for Propargyl Group Incorporation at the 5-Position (e.g., via propargyl bromide)

The introduction of a propargyl group at the 5-position of a 2-methoxypyridine core is a key transformation for the synthesis of this compound. A prominent and widely utilized method for this purpose is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org

The typical substrate for this reaction is a 5-halo-2-methoxypyridine, most commonly 5-bromo-2-methoxypyridine. This precursor can be synthesized with a high yield (98%) by reacting 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol. chemicalbook.com The other reactant is a suitable propargyl source, such as propyne, propargyl alcohol, or propargyl bromide, which provides the terminal alkyne functionality. youtube.com

The general Sonogashira reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.org The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. An amine base is typically used to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then reacts with the palladium-activated aryl halide. youtube.com

A representative scheme for the synthesis of a 2-methoxy-5-alkynylpyridine via Sonogashira coupling is presented below:

Reaction Scheme:

Reactants: 5-Bromo-2-methoxypyridine and a terminal alkyne (e.g., Propargyl alcohol).

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

Base: An amine base such as triethylamine (B128534) (Et₃N) or pyrrolidine.

Solvent: Solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or N-methylpyrrolidinone (NMP) are commonly used. wikipedia.orgnih.gov

The table below summarizes typical conditions for Sonogashira coupling reactions involving heteroaryl halides.

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.Good to High soton.ac.uk
PdCl₂(PPh₃)₂ / CuIK₂CO₃DMF/EthanolRoom Temp.Good researchgate.net
NS-MCM-41-Pd / CuI / PPh₃Et₃NToluene100 °CModerate nih.gov
Pd(II)/NHC complex / CuIPiperidineNot SpecifiedNot SpecifiedHigh libretexts.org

This table is representative of general Sonogashira conditions and may be adapted for the specific synthesis of this compound.

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and atom-economical methods for the construction of complex molecules like pyridine derivatives. These include transition-metal-free approaches and one-pot synthetic protocols.

Transition-Metal-Free Approaches for Pyridine Ring Construction

While transition-metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal to avoid issues of cost, toxicity, and metal contamination in the final products. Several transition-metal-free methods for constructing the pyridine ring have been reported.

One such approach involves the base-promoted annulation of aromatic terminal alkynes with benzamides, which serve as the nitrogen source. nih.govgoogle.com This method, using a base like cesium carbonate (Cs₂CO₃) in a solvent such as sulfolane, allows for the synthesis of 3,5-diaryl pyridines through a formal [2+2+1+1] cyclocondensation. nih.govgoogle.com Another strategy is the preparation of 2,4,6-triaryl pyridine derivatives from 1,5-diketones using ammonium (B1175870) acetate (B1210297) as the nitrogen source under catalyst-free conditions. organic-chemistry.org

Furthermore, direct N-alkylation of anilines using alcohols can be achieved without transition metals, employing pyridine itself as a biomimetic hydrogen shuttle in a "borrowing hydrogen" process. libretexts.orgnih.gov For the functionalization of a pre-formed pyridine ring, a metal-free method for the regioselective phosphonation of pyridines has been developed, which uses a Lewis acid like BF₃·OEt₂ to activate the pyridine ring for nucleophilic attack. wikipedia.org

MethodKey ReagentsProduct TypeKey FeaturesReference
Alkyne AnnulationAromatic terminal alkynes, Benzamides, Cs₂CO₃3,5-Diaryl PyridinesBenzamide as nitrogen source nih.govgoogle.com
1,5-Diketone Cyclization1,5-Diketones, NH₄OAc2,4,6-Triaryl PyridinesCatalyst-free, Inexpensive materials organic-chemistry.org
Borrowing Hydrogen N-AlkylationAnilines, Alcohols, PyridineN-Alkyl AnilinesPyridine as hydrogen shuttle libretexts.orgnih.gov
Regioselective PhosphonationPyridines, Phosphine oxides, BF₃·OEt₂4-Phosphonated PyridinesMetal-free C-H functionalization wikipedia.org

This table highlights selected transition-metal-free methods for pyridine synthesis and functionalization.

One-Pot Synthetic Protocols for Pyridine-Alkyne Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols for the synthesis of pyridine-alkyne derivatives have been developed.

A notable example is a base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides. nih.govgoogle.com This reaction proceeds via an alkyne annulation pathway. Another efficient one-pot method allows for the synthesis of highly substituted pyridinium salts through the annulation of enamines with alkynes, catalyzed by a Ag₂CO₃/HNTf₂ system. rsc.org This transformation involves a selective 6-endo-dig cyclization of an in-situ generated propargylenamine. rsc.org

Additionally, a metal-free, base-catalyzed three-component reaction of isocyanides, ynals, and amines or alcohols provides access to highly decorated pyridine derivatives in good yields. This process is environmentally benign and utilizes inexpensive starting materials.

ProtocolReactantsCatalyst/PromoterProduct TypeReference
Alkyne AnnulationAromatic terminal alkynes, BenzamidesCs₂CO₃3,5-Diaryl Pyridines nih.govgoogle.com
Enamine-Alkyne AnnulationCarbonyls, Propargylamine, AlkynesAg₂CO₃/HNTf₂Polysubstituted Pyridinium Salts rsc.org
Three-Component ReactionIsocyanides, Ynals, Amines/AlcoholsBase-catalyzedPolysubstituted PyridinesNot explicitly cited

This table summarizes various one-pot synthetic strategies for pyridine and pyridinium derivatives containing alkyne functionalities.

Reactivity and Transformative Chemistry of 2 Methoxy 5 Prop 2 Yn 1 Yl Pyridine

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." libretexts.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. libretexts.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, such as that in this compound, is catalyzed by copper(I) to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. libretexts.org This reaction is known for its reliability, mild reaction conditions, and high functional group tolerance. libretexts.org The resulting triazole ring is a stable, aromatic linker used extensively in medicinal chemistry and materials science. chegg.commasterorganicchemistry.com

The general transformation involves reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) source, leading to the formation of a new bicyclic hybrid compound featuring a pyridine (B92270) ring linked to a 1,2,3-triazole. nih.gov Such protocols have been successfully established for synthesizing a wide array of 1,2,3-triazoles, often with excellent yields. libretexts.org For example, syntheses of new bicyclic pyridine-based hybrids linked to the 1,2,3-triazole unit have been described via this click reaction. nih.gov

Table 1: Representative CuAAC Reaction

Reactant 1Reactant 2CatalystProduct
This compoundOrganic Azide (R-N₃)Copper(I)1-(2-Methoxy-pyridin-5-ylmethyl)-4-substituted-1H- nih.govnih.govntu.edu.sgtriazole

The CuAAC reaction is renowned for its efficiency and favorable kinetics. chegg.com Studies comparing the reactivity of various terminal alkynes have shown that propargyl compounds, the class to which this compound belongs, offer an excellent balance of reactivity, cost, and ease of installation. youtube.com The kinetics of the CuAAC reaction have been studied in detail, and the process is known to be extremely efficient, often proceeding to high conversion under mild conditions. chegg.comquimicaorganica.org

The efficiency of the reaction is demonstrated by numerous reports of high isolated yields for 1,2,3-triazole synthesis, frequently ranging from good to excellent (up to 96-98%). nih.govntu.edu.sg The reaction's robustness allows it to be performed in various solvents, including environmentally benign options like water, sometimes with the aid of surfactants or co-solvents to handle substrates with limited solubility. libretexts.orgorganic-chemistry.org

The catalytic system is crucial for the success of the CuAAC reaction. While simple copper(I) salts like CuI or CuBr can be used, their stability can be a concern. nih.gov More commonly, Cu(I) is generated in situ from the reduction of a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. khanacademy.org

A variety of ligands are employed to stabilize the active Cu(I) catalytic species and accelerate the reaction. These ligands prevent copper disproportionation and precipitation while increasing the catalyst's efficacy.

Table 2: Common Catalytic Systems and Ligands for CuAAC

Catalyst SourceReducing Agent (if needed)Ligand ExamplesSolvent(s)
CuI, CuBrN/ATris(benzyltriazolylmethyl)amine (TBTA), Phenanthroline youtube.comVarious organic solvents
CuSO₄·5H₂OSodium AscorbateN-Heterocyclic Carbenes (NHCs) libretexts.orgorganic-chemistry.org, Pyridine-phosphinimine ntu.edu.sgWater, t-BuOH/H₂O, DMF
Copper NanoparticlesN/AN/AWater, Ethanol, Glycerol organic-chemistry.orgwikipedia.org
Coordination PolymersN/ANNS and NNO ligand frameworks wikipedia.orgDeep Eutectic Solvents, Water wikipedia.org

Heterogeneous catalysts, where copper is supported on materials like silica (B1680970) gel, carbon, or polymers, have also been developed. organic-chemistry.org These systems offer the advantage of easy catalyst removal and recycling, contributing to more sustainable chemical processes. acs.orgyoutube.com For instance, copper-on-charcoal has been used as a heterogeneous catalyst in continuous flow systems for triazole synthesis. nih.gov

Further Alkynylation and Alkenylation Reactions at the Pyridine or Propargyl Positions

The structure of this compound offers possibilities for further C-C bond formation at either the pyridine ring or the propargyl group. While specific examples for this exact molecule are not prevalent, its functional groups are amenable to well-established cross-coupling reactions.

Sonogashira Coupling: The terminal alkyne is a suitable substrate for the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This would allow for the extension of the propargyl side chain, creating an internal alkyne. To introduce another alkynyl group onto the pyridine ring itself via a Sonogashira coupling, the ring would first need to be functionalized with a halide (e.g., at the C3 or C6 position). nih.gov

Heck Reaction: To introduce an alkene (alkenylation) onto the pyridine ring, the Heck reaction could be employed. organic-chemistry.org This palladium-catalyzed reaction couples an alkene with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Similar to the Sonogashira coupling, this would require prior halogenation of the pyridine ring of the starting material.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring and Alkyne Moiety

The electronic nature of the substituted pyridine ring dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Reactions: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions where an intermediate negative charge can be stabilized by the nitrogen atom. quimicaorganica.orgvaia.com The 2-methoxy group in the target molecule can act as a leaving group. Studies on related 2-methoxypyridines and 2-chloropyridines show that they readily undergo substitution at the C2 position with various nucleophiles, such as amines. ntu.edu.sglookchem.com Therefore, this compound is expected to react with strong nucleophiles at the C2 position, displacing the methoxy (B1213986) group.

Electrophilic Reactions: Pyridine is generally unreactive towards electrophilic aromatic substitution due to the deactivating, electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.org When substitution does occur, it is directed to the C3 and C5 positions to avoid forming a destabilized cationic intermediate with the positive charge on the electronegative nitrogen. youtube.comquimicaorganica.org However, the 2-methoxy group is an activating, ortho-, para-directing group. In this compound, this activating effect opposes the deactivating effect of the ring nitrogen. Given that the C5 position is already substituted, electrophilic attack would be directed to the C3 position, which is ortho to the activating methoxy group and meta to the ring nitrogen. chegg.com

The terminal alkyne moiety can also undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, although these may compete with reactions on the pyridine ring. libretexts.org

Cycloaddition Reactions Beyond CuAAC

Beyond the ubiquitous CuAAC reaction, the pyridine and alkyne moieties can participate in other types of cycloadditions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comlibretexts.org While pyridines are aromatic, substituted 2(1H)-pyridones (tautomers of 2-hydroxypyridines) are known to act as dienes in Diels-Alder reactions. nih.gov The presence of the methoxy group on the 2-pyridone system has been shown to be compatible with this transformation. nih.gov This suggests a potential, albeit likely requiring harsh conditions or specific activation, for the pyridine ring in this compound to act as the 4π component. More readily, the alkyne group can act as the 2π component (a dienophile) in a Diels-Alder reaction with a suitable conjugated diene. libretexts.org

Other [n+m] Cycloadditions: The versatile alkyne functional group can participate in a range of other cycloaddition reactions.

[3+2] Cycloadditions: Besides the reaction with azides, alkynes can undergo [3+2] cycloadditions with other 1,3-dipoles. A photoinduced radical [3+2] cycloaddition between alkynes (including pyridine-containing ones) and alkyl aldehydes has been developed to produce cyclopentanones. nih.gov

[2+2] Cycloadditions: A nickel-catalyzed reductive [2+2] cycloaddition of two alkyne units to form cyclobutenes has been reported. acs.org This methodology was shown to be tolerant of a pyridine functional group within the alkyne substrate. acs.org

These varied reaction pathways underscore the synthetic utility of this compound as a versatile scaffold for constructing complex molecular architectures.

Based on the available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound “this compound” are not available. The search for research pertaining to its electronic structure, reaction mechanisms, molecular dynamics, and structure-reactivity relationships did not yield specific studies on this particular molecule.

Computational chemistry is a powerful field that utilizes theoretical principles and computer simulations to explore the properties and behavior of molecules. Methodologies frequently employed for such investigations include:

Density Functional Theory (DFT): Often used to calculate electronic structure, molecular orbitals (like HOMO and LUMO), and predict reactivity.

Transition State Theory: Employed in conjunction with computational methods to study reaction mechanisms and determine the energy barriers of chemical reactions.

Molecular Dynamics (MD) Simulations: Used to simulate the movement of atoms and molecules over time, providing insights into conformational analysis and the dynamic behavior of a compound.

Quantitative Structure-Activity Relationship (QSAR): A modeling approach that correlates variations in the chemical structure of compounds with differences in their biological activity.

While general computational studies have been conducted on related pyridine derivatives, such as 2-methoxypyridine (B126380), the specific data and detailed findings required to construct an analysis for this compound are absent from the current body of published research. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested compound.

Advanced Applications and Research Directions of 2 Methoxy 5 Prop 2 Yn 1 Yl Pyridine

Utilization as a Building Block in Complex Chemical Architectures

The intrinsic reactivity and electronic properties of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine make it an ideal starting point or intermediate for constructing elaborate molecular frameworks. The pyridine (B92270) core serves as a stable aromatic scaffold, while the methoxy (B1213986) and propargyl groups offer sites for further functionalization and assembly.

Towards the Synthesis of Polycyclic Aromatic Hydrocarbons and Fused Heterocycles

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often form the core of pharmacologically active agents and functional materials. Pyridine derivatives are frequently employed as precursors in the construction of these complex molecules. diva-portal.org For instance, synthetic strategies involving intramolecular cyclization or intermolecular coupling reactions often utilize functionalized pyridines to build new rings onto the existing core. researchgate.net

The terminal alkyne of this compound is particularly suited for transition metal-catalyzed cyclization and cycloaddition reactions. This functional group can readily participate in reactions like Sonogashira couplings, radical cyclizations, and various annulation strategies to form fused ring systems, such as thienopyridines, imidazopyridines, and other polycyclic heteroaromatics. diva-portal.org The electron-donating nature of the methoxy group at the 2-position can influence the regioselectivity of these cyclization reactions, providing a level of control over the final product's architecture.

Design and Engineering of Functional Materials (e.g., conjugated polyelectrolytes, photofunctional materials)

The development of novel organic materials with specific electronic and optical properties is a rapidly growing field. Pyridine-containing compounds are of significant interest for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.net The 2-methoxypyridine (B126380) scaffold, in particular, has been investigated for its luminescent and liquid crystalline properties. researchgate.net

The structure of this compound combines the favorable electronic properties of the 2-methoxypyridine core with the polymerizable alkyne group. This makes it a suitable monomer for the synthesis of conjugated polymers. Through polymerization of the alkyne moiety, materials with a polyacetylene backbone decorated with 2-methoxypyridyl side chains can be engineered. These polymers are expected to possess unique photophysical properties, influenced by the electron-rich pyridine ring, making them candidates for photofunctional materials. researchgate.net The incorporation of the polar pyridine unit could also be exploited in the design of conjugated polyelectrolytes, which are used in bio-sensing and as interface layers in electronic devices.

Role in Chemical Biology Probes and Bioconjugation Strategies

The ability to selectively modify and label biological molecules is essential for understanding their function in complex living systems. The unique chemical handles present in this compound make it a powerful tool in chemical biology.

Development of Biocompatible Linkers and Tags for Molecular Labeling

The terminal alkyne (propargyl group) is one of the most important functional groups for bioconjugation via "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows the alkyne to be covalently and selectively linked to a molecule bearing an azide (B81097) group under mild, biocompatible conditions.

This reactivity allows this compound to function as a versatile linker or a tag. It can be used to attach the pyridine scaffold to biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide. Conversely, it can be incorporated into a larger probe molecule (e.g., a fluorescent dye or a drug) to provide a reactive handle for attachment to a biological target. This strategy is fundamental in creating probes for fluorescence imaging, activity-based protein profiling (ABPP), and drug delivery systems.

Integration into Bioactive Scaffolds for Structure-Activity Relationship Studies and Target Elucidation

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a common feature in molecules designed to bind to biological targets like enzymes and receptors. The methoxy group can further enhance binding affinity and improve pharmacokinetic properties. nih.gov

Researchers have integrated the methoxy-pyridine core into complex molecules to develop potent and selective bioactive agents. These scaffolds are then systematically modified to conduct structure-activity relationship (SAR) studies, which reveal how specific chemical features contribute to biological activity.

Key Research Findings on Related Scaffolds

Target/ApplicationCore ScaffoldKey FindingCitation(s)
PI3K/mTOR Cancer TargetImidazo[1,2-a]pyridine (B132010) with a 2-methoxy-5-substituted pyridineA derivative was successfully radiolabeled with carbon-11 (B1219553) to create a potential PET imaging probe for visualizing PI3K/mTOR expression in tumors. nih.gov
Nicotinic Acetylcholine Receptors (nAChR)2-Chloro-5-methoxypyridineAnalogues based on this core showed very high binding affinities (in the picomolar range) and were identified as promising candidates for developing PET radiotracers. nih.gov
Sigma-1 Receptor (σ1R)6-(Propargylamino)pyridine-3,5-dicarbonitrileA derivative with a propargylamino group showed high affinity and selectivity for the σ1R, a target for neurological disorders. mdpi.comresearchgate.net

These studies demonstrate the value of the substituted pyridine motif in designing high-affinity ligands. The 2-methoxy-5-substituted pyridine unit is a key component in probes for PET imaging, which is a powerful technique for target elucidation and studying drug distribution in vivo. nih.govnih.gov Furthermore, the inclusion of a propargyl group, as seen in this compound, provides an additional site for modification or for covalent labeling of the biological target. mdpi.com

Development of Catalytic Ligands and Coordination Chemistry

The field of organometallic chemistry relies on the design of organic molecules, or ligands, that can bind to a metal center and modulate its catalytic activity. The structure of this compound contains two distinct functional groups capable of coordinating to metal ions.

The pyridine nitrogen atom is a classic Lewis base with a lone pair of electrons, enabling it to form strong coordinate bonds with a wide variety of transition metals, such as palladium, ruthenium, copper, and rhodium. The alkyne's π-electron system can also participate in coordination, typically binding to a metal in a side-on (η²) fashion.

The presence of both a nitrogen donor and a π-coordinating alkyne group means that this compound has the potential to act as a bidentate ligand, binding to a metal center through both sites simultaneously. This chelation can create a rigid and well-defined coordination environment, which is often desirable for achieving high selectivity in catalytic reactions. Alternatively, it could act as a bridging ligand, linking two different metal centers. While specific catalytic applications of this exact molecule are not yet widely reported, its structural motifs are found in ligands used for cross-coupling reactions, hydrogenation, and polymerization catalysis.

Emerging Research Areas and Future Perspectives

The primary application of this compound lies in its role as a key intermediate in the development of novel therapeutics, specifically inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems. The inhibition of PDE10A has been identified as a promising therapeutic strategy for a range of central nervous system (CNS) disorders.

Future research directions for compounds derived from this compound are therefore closely tied to the therapeutic potential of PDE10A inhibition. The primary focus of these efforts is on the treatment of neuropsychiatric and neurodegenerative disorders, including:

Psychotic Disorders: Such as schizophrenia and schizoaffective disorder.

Anxiety Disorders: Including generalized anxiety disorder, panic disorder, and obsessive-compulsive disorder.

Depressive Disorders: Such as major depressive disorder.

Movement Disorders: Including Parkinson's disease and Huntington's disease.

Cognitive Disorders: Particularly those involving deficits in learning and memory.

The research involving this compound is centered on its use in the synthesis of substituted imidazo[1,2-a]pyridine derivatives. These derivatives have shown potential as potent and selective PDE10A inhibitors. The synthesis process typically involves the reaction of the terminal alkyne of this compound with a suitable coupling partner to form the core structure of the final active pharmaceutical ingredient.

The table below outlines the key compounds involved in this line of research and their respective roles.

Compound NameRole in Research
This compoundIntermediate
Substituted Imidazo[1,2-a]pyridine DerivativesActive Pharmaceutical Ingredient (PDE10A Inhibitor)

The development of these novel PDE10A inhibitors from intermediates like this compound represents a significant area of emerging research. The future perspective is to advance these compounds through preclinical and clinical development to provide new treatment options for patients with debilitating CNS disorders. Further studies will likely focus on optimizing the efficacy, selectivity, and pharmacokinetic properties of these imidazo[1,2-a]pyridine derivatives.

Q & A

Basic: What are the optimal conditions for synthesizing 2-Methoxy-5-(prop-2-yn-1-yl)pyridine via cross-coupling reactions?

The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions. For instance, General Procedure A (as described in ) involves reacting 5-bromo-2-methoxypyridine with propargyl alcohol derivatives under mild conditions (e.g., room temperature, inert atmosphere). Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or similar catalysts.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 50% EtOAc/hexanes) .
    For higher yields, ensure precise stoichiometry (1:1 molar ratio of reactants) and monitor reaction progress via TLC.

Basic: How can column chromatography be optimized for purifying this compound?

Optimization involves:

  • Stationary phase : Silica gel (230–400 mesh).
  • Mobile phase : Adjust polarity using EtOAc/hexanes (e.g., 8:2 CHCl₃:EtOAc to 98:2 EtOAc:Et₃N) to achieve an Rf value of ~0.2 .
  • Additives : Triethylamine (0.2–1%) reduces tailing caused by polar functional groups.
    Pre-purification via filtration through a silica gel plug can remove particulates before column loading .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL?

Challenges include:

  • Disorder in the alkyne moiety : The propynyl group may exhibit rotational disorder, requiring constrained refinement or split-site modeling.
  • Twinned data : Use the TWIN command in SHELXL to handle twinning, particularly for low-symmetry space groups.
  • High-resolution data : Leverage anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen atoms using riding models. Regular validation with Mercury CSD (e.g., void analysis, packing similarity) is critical .

Advanced: How can Mercury software be utilized to analyze intermolecular interactions in this compound crystals?

Mercury’s Materials Module enables:

  • Intermolecular interaction analysis : Identify π-π stacking (3.5–4.0 Å) and C–H···O/N hydrogen bonds (2.2–2.5 Å).
  • Packing pattern visualization : Generate 3D maps of void spaces (e.g., solvent-accessible volumes >10 ų).
  • Packing similarity : Compare with analogous pyridine derivatives using root-mean-square deviation (RMSD) thresholds <0.5 Å .

Basic: What safety precautions are recommended when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no acute toxicity data available, but structural analogs like 2-Methoxypyridine are classified as irritants ).
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation. Refer to GHS guidelines (e.g., P210: Avoid heat/open flames) .

Advanced: How can discrepancies in reported synthetic yields of this compound be systematically analyzed?

Contradictions in yields (e.g., 52% in vs. 96% in ) may arise from:

  • Catalyst loading : Higher Pd concentrations (e.g., 5 mol%) improve conversion but increase cost.
  • Reaction time : Extended durations (>12 hrs) may degrade sensitive alkyne groups.
  • Purification efficiency : Compare Rf values and solvent systems (e.g., EtOAc/hexanes vs. CHCl₃/EtOAc) .

Advanced: What strategies are effective for introducing boronate groups into this compound for further functionalization?

Boronate introduction enables Suzuki-Miyaura cross-coupling. Strategies include:

  • Direct borylation : Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in THF at 80°C.
  • Protecting group compatibility : Ensure methoxy groups remain stable under basic conditions (e.g., Cs₂CO₃).
  • Purification : Isolate boronate intermediates via flash chromatography (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm methoxy (δ ~3.9 ppm) and alkyne (δ ~2.5 ppm for C≡CH) groups.
  • FTIR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and aromatic C–O stretch (~1250 cm⁻¹).
  • HRMS : Use ESI(+) mode for molecular ion [M+H]⁺ (exact mass: ~163.07 g/mol). Cross-validate with literature data for analogous compounds .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-5 position).
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (~5 eV) to predict regioselectivity.
  • Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction environments.

Advanced: What are the limitations of using X-ray crystallography for structural elucidation of this compound derivatives?

  • Crystal quality : Poorly diffracting crystals (resolution >0.8 Å) limit anisotropic refinement.
  • Dynamic disorder : Flexible alkyne or methoxy groups reduce model accuracy.
  • Twinned crystals : Use the HKLF 5 format in SHELXL for integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.